2-Butyl-1,3-benzothiazol-7-ol
CAS No.: 163299-24-9
Cat. No.: VC20931462
Molecular Formula: C11H13NOS
Molecular Weight: 207.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163299-24-9 |
|---|---|
| Molecular Formula | C11H13NOS |
| Molecular Weight | 207.29 g/mol |
| IUPAC Name | 2-butyl-1,3-benzothiazol-7-ol |
| Standard InChI | InChI=1S/C11H13NOS/c1-2-3-7-10-12-8-5-4-6-9(13)11(8)14-10/h4-6,13H,2-3,7H2,1H3 |
| Standard InChI Key | HVCPLUZHUIOHCB-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC2=C(S1)C(=CC=C2)O |
| Canonical SMILES | CCCCC1=NC2=C(S1)C(=CC=C2)O |
Introduction
Chemical Structure and Properties
Molecular Structure Analysis
2-Butyl-1,3-benzothiazol-7-ol features a benzothiazole core with specific substitutions that define its unique properties. The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, creating a bicyclic system with nitrogen and sulfur heteroatoms. The compound is characterized by:
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A hydroxyl (-OH) group at the 7-position of the benzene ring
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A butyl (C₄H₉-) chain at the 2-position of the thiazole ring
The presence of the hydroxyl group introduces a hydrophilic center and potential for hydrogen bonding, which can significantly influence the compound's solubility, reactivity, and biological interactions. The butyl chain, conversely, contributes hydrophobicity to the molecule, potentially enhancing its membrane permeability and binding to hydrophobic pockets in biological targets.
The planar nature of the benzothiazole ring system facilitates potential intercalation with DNA and interaction with various protein targets, properties often observed in biologically active benzothiazole derivatives.
Physical and Chemical Properties
While specific experimental data for 2-Butyl-1,3-benzothiazol-7-ol is limited in the literature, its properties can be estimated based on structural features and knowledge of related compounds. The table below presents predicted properties and comparisons with similar benzothiazole derivatives:
| Property | 2-Butyl-1,3-benzothiazol-7-ol | 2-Butyl-1,3-benzothiazole | Notes |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₃NOS | C₁₁H₁₃NS | Difference of one oxygen atom |
| Molecular Weight | ~207 g/mol | ~191 g/mol | Higher due to hydroxyl group |
| Physical State | Likely solid at room temperature | Solid at room temperature | Based on similar structures |
| Solubility | Moderate in organic solvents; enhanced water solubility compared to non-hydroxylated analogs | Soluble in organic solvents; poor water solubility | Hydroxyl group increases polarity |
| Chemical Stability | Stable under normal conditions; susceptible to oxidation at sulfur | Stable under normal conditions | Typical for benzothiazoles |
| Reactivity Sites | Hydroxyl group (7-position); thiazole nitrogen; 2-position (under forcing conditions) | Thiazole nitrogen; 2-position (under forcing conditions) | Hydroxyl group provides additional reactivity |
| The hydroxyl group in 2-Butyl-1,3-benzothiazol-7-ol introduces potential for hydrogen bonding interactions, which can influence both the compound's physicochemical properties and its biological activities. This functional group may serve as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets such as proteins and nucleic acids. |
Chemical Reactivity
The reactivity of 2-Butyl-1,3-benzothiazol-7-ol is largely determined by its functional groups and heterocyclic structure. Key aspects of its reactivity include:
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The hydroxyl group at the 7-position can undergo various transformations:
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Esterification reactions with carboxylic acids or acid chlorides
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Etherification under appropriate conditions
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Oxidation to form ketone derivatives
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Serving as a nucleophile in various substitution reactions
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The benzothiazole core may undergo:
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Electrophilic aromatic substitution reactions, typically at positions 4, 5, and 6
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Nucleophilic attacks at the 2-position under certain conditions
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Coordination with metal ions through the thiazole nitrogen and/or sulfur atoms
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The butyl chain can participate in:
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Oxidation reactions, particularly at the terminal position
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Substitution reactions under radical conditions
These reactive features make 2-Butyl-1,3-benzothiazol-7-ol a versatile intermediate for further synthetic modifications, potentially leading to more complex molecules with enhanced or targeted biological activities .
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Comparative Analysis
Comparing 2-Butyl-1,3-benzothiazol-7-ol with structurally related compounds provides insight into how specific structural features influence properties and potential applications:
Synthesis Methods
Green Chemistry Approaches
Recent advances in the synthesis of benzothiazole derivatives have focused on green chemistry principles, which may be applicable to the synthesis of 2-Butyl-1,3-benzothiazol-7-ol. These approaches aim to reduce environmental impact, improve efficiency, and minimize the use of hazardous reagents:
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Catalyst-mediated synthesis:
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The use of recyclable heterogeneous catalysts such as SnP₂O₇ has been reported for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields (87-95%) and short reaction times (8-35 minutes)
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These catalysts can be reused multiple times without significant loss of activity
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Microwave-assisted synthesis:
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Microwave irradiation has been employed for the condensation of 2-aminothiophenols with various reagents, including chloroacetyl chloride
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This approach offers advantages including shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods
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Solvent-free or aqueous-medium reactions:
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Several protocols have been developed for the synthesis of benzothiazoles under solvent-free conditions or using water as a green solvent
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These methods reduce the environmental impact associated with organic solvent use and often provide improved yields and selectivity
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One-pot multicomponent reactions:
Mechanistic Considerations
Understanding the reaction mechanisms involved in the synthesis of benzothiazole derivatives provides insight into potential routes for the preparation of 2-Butyl-1,3-benzothiazol-7-ol. Key mechanistic pathways include:
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Acid-catalyzed condensation:
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Brønsted acid catalysts like TsOH·H₂O can facilitate the condensation of 2-amino thiophenol with ketones
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This process involves formation of ketimine intermediates followed by intramolecular nucleophilic addition and C-C bond cleavage
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Oxidative cyclization:
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In some synthetic routes, the formation of the benzothiazole ring involves oxidative processes
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Dess-Martin periodinane has been employed as a catalyst for the cyclization of sulfamide substrates, proceeding via thiyl radical intermediates
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Metal-catalyzed processes:
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Various transition metal catalysts can facilitate the formation of benzothiazoles through C-N and C-S bond formation
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These approaches often provide access to benzothiazole derivatives under milder conditions with improved selectivity
These mechanistic considerations are crucial for developing efficient synthetic routes to 2-Butyl-1,3-benzothiazol-7-ol, particularly when aiming to introduce the hydroxyl group at the specific 7-position while maintaining the integrity of other functional groups .
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Biological Activities and Applications
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activities of benzothiazole derivatives like 2-Butyl-1,3-benzothiazol-7-ol. Key SAR considerations include:
Non-Therapeutic Applications
Beyond potential therapeutic applications, 2-Butyl-1,3-benzothiazol-7-ol may find utility in various non-medical fields:
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Chemical synthesis:
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As a building block or intermediate for the synthesis of more complex molecules
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The hydroxyl group provides a handle for further functionalization
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Materials science:
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Benzothiazole derivatives have applications in the development of functional materials
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Potential use in sensing technologies, owing to the fluorescent properties often associated with benzothiazole compounds
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Analytical chemistry:
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Possible applications as a chelating agent for metal ions, utilizing the nitrogen, sulfur, and oxygen atoms as coordination sites
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Potential use in the development of analytical reagents for specific detection methods
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Agricultural applications:
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Related benzothiazole compounds have shown activity as plant growth regulators and agricultural fungicides
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The unique substitution pattern of 2-Butyl-1,3-benzothiazol-7-ol might confer specific activity against plant pathogens
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Toxicological Considerations
Environmental Considerations
Environmental aspects of 2-Butyl-1,3-benzothiazol-7-ol and related compounds are important considerations for their sustainable use:
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Biodegradability:
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Benzothiazole compounds often show limited biodegradability in the environment
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The presence of the hydroxyl group might enhance biodegradability compared to non-hydroxylated analogs
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Bioaccumulation:
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Moderately lipophilic compounds like 2-Butyl-1,3-benzothiazol-7-ol may have potential for bioaccumulation
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Studies on related compounds suggest that benzothiazoles can distribute into various tissues, with higher concentrations in lipid-rich tissues
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Ecotoxicological considerations:
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Hydroxylated benzothiazoles may exhibit different ecotoxicological profiles compared to their non-hydroxylated counterparts
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Aquatic toxicity is a particular concern for benzothiazole compounds due to potential industrial applications and subsequent environmental release
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Degradation products:
Absorption and Distribution
Based on studies of related benzothiazole compounds, the following observations can be made regarding potential absorption and distribution of 2-Butyl-1,3-benzothiazol-7-ol:
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Absorption:
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Oral absorption is likely, with potential for relatively rapid absorption from the gastrointestinal tract
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Dermal absorption may occur to some extent, though the hydroxyl group might reduce lipophilicity compared to non-hydroxylated analogs
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Distribution:
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Following absorption, distribution to various tissues would be expected
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Lipophilic tissues might serve as reservoirs due to the presence of the butyl chain
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Studies on related compounds indicate rapid tissue distribution followed by elimination, with some persistence in lipophilic tissues
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Elimination:
Research Developments and Future Perspectives
Current Research Trends
Research on benzothiazole derivatives continues to evolve, with several trends that may influence future work on 2-Butyl-1,3-benzothiazol-7-ol:
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Targeted synthesis approaches:
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Development of more selective and efficient synthetic routes
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Emphasis on green chemistry principles, including catalytic methods, solvent-free conditions, and microwave assistance
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Application of flow chemistry for the scalable production of benzothiazole derivatives
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Biological activity investigations:
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Increasing focus on anti-tubercular applications, with detailed structure-activity relationship studies against specific targets
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Exploration of anticancer properties, particularly against resistant cell lines
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Investigation of immunomodulatory and anti-inflammatory activities of benzothiazole derivatives
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Molecular modeling and computational chemistry:
Future Research Directions
Based on the current state of knowledge, several promising research directions for 2-Butyl-1,3-benzothiazol-7-ol can be identified:
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Comprehensive characterization:
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Detailed spectroscopic analysis to fully elucidate structural properties
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Experimental determination of physicochemical parameters
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Crystal structure analysis to understand solid-state properties and molecular packing
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Expanded biological evaluation:
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Screening against a diverse panel of microbial pathogens, with emphasis on drug-resistant strains
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Evaluation of antiproliferative activity against various cancer cell lines
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Investigation of potential anti-inflammatory and antioxidant properties
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Assessment of activity against neglected tropical diseases
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Structure optimization:
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Synthesis of analog libraries with modifications at various positions to establish comprehensive structure-activity relationships
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Exploration of hybrid molecules incorporating the 2-Butyl-1,3-benzothiazol-7-ol scaffold with other bioactive moieties
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Development of prodrug approaches to enhance delivery and bioavailability
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Mechanistic studies:
Challenges and Opportunities
The research and development landscape for 2-Butyl-1,3-benzothiazol-7-ol presents both challenges and opportunities:
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Synthetic challenges:
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Development of regioselective methods for introducing the hydroxyl group specifically at the 7-position
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Scaling up synthesis for broader testing and applications
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Addressing potential stability issues during synthesis and storage
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Biological activity optimization:
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Balancing broad-spectrum activity with selectivity to minimize off-target effects
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Addressing potential toxicity concerns through careful structural modification
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Enhancing pharmaceutical properties such as solubility and bioavailability
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Innovative applications:
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Exploration of novel therapeutic areas beyond traditional antimicrobial and anticancer applications
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Investigation of applications in materials science and analytical chemistry
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Development of benzothiazole-based molecular probes for biological imaging
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Collaborative opportunities:
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